Product packaging for HMPL-523(Cat. No.:)

HMPL-523

Cat. No.: B1574346
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biochemical Significance of Spleen Tyrosine Kinase in Immune Regulation

Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that serves as a central mediator of intracellular signaling in immune and inflammatory responses. Structurally, SYK contains two SRC homology 2 (SH2) domains that bind phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) on cell surface receptors, enabling its activation. Once engaged, SYK phosphorylates downstream targets such as phospholipase C gamma (PLCγ), mitogen-activated protein kinases (MAPKs), and nuclear factor kappa B (NF-κB), orchestrating processes like cytokine production, phagocytosis, and leukocyte adhesion.

In hematopoietic cells, SYK is indispensable for B-cell receptor (BCR) signaling, Fc receptor activation in macrophages, and integrin-mediated adhesion in neutrophils. Beyond adaptive immunity, SYK also participates in innate immune recognition through C-type lectin receptors (e.g., Dectin-1, CLEC7A), which detect fungal pathogens and activate the caspase recruitment domain-containing protein 9 (CARD9)–BCL-10–MALT1 pathway. Dysregulation of SYK signaling has been implicated in autoimmune disorders, allergic inflammation, and hematological malignancies, making it a high-priority therapeutic target.

Rationale for Targeting Spleen Tyrosine Kinase in Autoimmune and Hematological Pathologies

The pathogenic role of SYK hyperactivity is evident across multiple disease contexts. Gain-of-function SYK mutations, such as p.Ser550Tyr, cause constitutive kinase activation, leading to immune dysregulation, multi-organ inflammation, and lymphoma predisposition. Conversely, excessive SYK activity in autoimmune conditions like immune thrombocytopenia (ITP) and rheumatoid arthritis drives aberrant B-cell activation and antibody-mediated tissue damage.

In B-cell malignancies, SYK sustains survival signals through the BCR pathway, particularly in diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL). Preclinical studies demonstrate that SYK inhibition induces apoptosis in lymphoma cells by suppressing anti-apoptotic proteins like BCL-2 and synergizing with PI3Kδ or chemotherapy agents. These findings underscore SYK’s dual role as a regulator of immune homeostasis and a driver of oncogenic signaling, validating its inhibition as a therapeutic strategy.

Historical Context of HMPL-523 Discovery Within Kinase Inhibitor Development

This compound (sovleplenib) emerged from efforts to develop selective SYK inhibitors with improved pharmacokinetic and safety profiles compared to first-generation agents like fostamatinib (R406). Early SYK inhibitors faced challenges due to off-target effects on kinases such as FLT3 and KDR, which contributed to adverse events like hypertension. This compound, discovered by Hutchison MediPharma, was optimized for specificity, showing a 39-fold selectivity for SYK over FLT3 and 129-fold over FGFR2 in enzymatic assays.

Table 1: Selectivity Profile of this compound Compared to R406

Kinase Target This compound IC₅₀ (μM) R406 IC₅₀ (μM) Selectivity Ratio
SYK 0.025 0.054
FLT3 0.063 0.009 2.5×
KDR 0.390 0.061 21×
LYN 0.921 0.160 39×

Data derived from cell-based assays.

Preclinical studies revealed this compound’s ability to suppress SYK-dependent signaling pathways, including phosphorylation of BLNK, ERK, and AKT, at nanomolar concentrations. In xenograft models of DLBCL, this compound monotherapy reduced tumor growth by 70% at 100 mg/kg, while combination regimens with PI3Kδ or BCL-2 inhibitors enhanced efficacy. These findings positioned this compound as a candidate for clinical trials in autoimmune and hematological diseases, culminating in breakthrough therapy designation for ITP in China.

Mechanistic Insights and Preclinical Validation of this compound

Structural and Functional Characterization of this compound

This compound ((S)-7-(4-(1-(Methylsulfonyl)piperidin-4-yl)phenyl)-N-(morpholin-2-ylmethyl)pyrido[3,4-b]pyrazin-5-amine) is an orally bioavailable small molecule that binds SYK’s ATP-binding pocket, inhibiting its kinase activity. Its selectivity arises from interactions with SYK’s unique hinge region residues, minimizing off-target effects.

Table 2: In Vitro Activity of this compound in B-Cell Malignancies

Cell Line SYK Dependency This compound IC₅₀ (μM) Apoptosis Induction
REC-1 (MCL) High 0.4 48% at 1 μM
SU-DHL-5 (DLBCL) Moderate 1.2 32% at 2 μM
BA/F3 TEL-SYK Constitutive 0.033 65% at 0.1 μM

MCL: Mantle cell lymphoma; DLBCL: Diffuse large B-cell lymphoma.

In Ba/F3 cells expressing TEL-SYK, this compound inhibited viability with an IC₅₀ of 0.033 μM, compared to 0.921 μM in SYK-independent parental cells, demonstrating target specificity. Synergistic effects were observed with PI3Kδ inhibitors (e.g., idelalisib) and chemotherapy agents like vincristine, highlighting its potential in combination therapies.

Immunomodulatory Effects in Autoimmune Models

This compound’s suppression of B-cell activation was validated in human whole blood assays, where it inhibited anti-IgD-induced CD86 expression with an EC₅₀ of 0.157 μM. In murine models of ITP, this compound restored platelet counts by blocking Fcγ receptor-mediated platelet destruction and reducing autoantibody production. These effects correlated with decreased phosphorylation of SYK downstream effectors, including PLCγ and NF-κB.

Properties

Molecular Formula

C29H23ClN2O3S

SMILES

Unknown

Appearance

Solid powder

Synonyms

HMPL-523;  HMPL 523;  HMPL523.; Unknown

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action and Selectivity

Compound Target Selectivity Administration
HMPL-523 Syk High selectivity for Syk; minimal off-target Oral
Fostamatinib Syk Moderate selectivity; active metabolite R406 Oral
Rilzabrutinib BTK BTK-specific; irreversible binding Oral

This compound’s selectivity for Syk reduces risks of off-target toxicities (e.g., hypertension, diarrhea) seen with broader kinase inhibitors like fostamatinib .

Efficacy in ITP

Parameter This compound (300 mg/day) Fostamatinib (100–150 mg BID) Rilzabrutinib (400 mg BID)
ORR (Phase 1b/2) 80% 18–43% 40–60%
DRR 40% 18% 25–35%
Median Time to Response 1–2 weeks 2–4 weeks 2–3 weeks

This compound demonstrated superior ORR and faster response compared to fostamatinib in early-phase trials. Its DRR (40%) also exceeds fostamatinib’s 18% in resistant ITP populations .

Pharmacokinetics (PK) and Dosing

Parameter This compound Fostamatinib
Tmax (hours) 2–4 1.5–3
Food Effect ↑ Bioavailability No significant effect
Half-life 12–15 hours 15–20 hours (R406 metabolite)

This compound’s longer Tmax and food-enhanced absorption allow once-daily dosing, improving patient compliance compared to fostamatinib’s twice-daily regimen .

Preparation Methods

Core Structure and Synthetic Route

The key chemical scaffold of HMPL-523 is based on a pyridopyrazine derivative framework. According to patent WO2012167733 A1 and related medicinal chemistry disclosures, the preparation involves multi-step organic synthesis starting from commercially available or easily synthesized intermediates. Typical synthetic steps include:

  • Construction of the pyridopyrazine core via cyclization reactions.
  • Functional group modifications to introduce specific substituents that enhance selectivity and potency towards SYK.
  • Incorporation of sulfonamide and amide moieties to improve pharmacokinetic properties and target binding affinity.

While exact step-by-step protocols are proprietary, the general approach follows standard heterocyclic chemistry techniques such as nucleophilic aromatic substitution, amide coupling, and sulfonylation reactions.

Solvent and Stock Solution Preparation

For experimental and formulation purposes, this compound is commonly dissolved in dimethyl sulfoxide (DMSO) due to its solubility profile. The compound exhibits good solubility in DMSO at concentrations up to 25 mg/mL (approximately 51.8 mM) when assisted by ultrasonic treatment and heating to 60°C. For in vivo and in vitro studies, stock solutions are prepared at varying concentrations (1 mM, 5 mM, 10 mM) by dissolving precise amounts of the powder in DMSO, followed by dilution in aqueous solvents containing polyethylene glycol (PEG300), Tween-80, and saline to enhance bioavailability and stability.

Concentration Solvent Volume for 1 mg this compound Solvent Volume for 5 mg Solvent Volume for 10 mg
1 mM 2.0721 mL 10.3605 mL 20.7211 mL
5 mM 0.4144 mL 2.0721 mL 4.1442 mL
10 mM 0.2072 mL 1.0361 mL 2.0721 mL

Table 1: Solvent volumes for preparing this compound stock solutions in DMSO

Analytical and Quality Control Techniques

The preparation of this compound is accompanied by rigorous analytical characterization to ensure purity, identity, and batch consistency. Techniques include:

These methods are essential for both research-grade synthesis and scale-up production to meet clinical trial standards.

Research Findings on Preparation and Formulation

Formulation for In Vivo Use

For animal and clinical studies, this compound is formulated by sequentially dissolving it in:

  • 10% DMSO
  • 40% PEG300
  • 5% Tween-80
  • 45% saline

This multi-solvent system improves solubility and bioavailability, facilitating oral administration and intravenous injection in preclinical and clinical pharmacology studies.

Pharmacokinetic and Dose Preparation

Clinical phase I studies have used oral doses ranging from 5 mg to 800 mg, with multiple ascending dose cohorts prepared accordingly. The preparation methods ensure reproducible pharmacokinetics with linear profiles and dose-dependent target engagement.

Summary Table of Preparation Parameters

Parameter Details
Chemical class Pyridopyrazine derivative
Key synthetic steps Cyclization, nucleophilic substitution, amide coupling, sulfonylation
Solvent for stock solution DMSO (up to 25 mg/mL with heat and ultrasound)
In vivo formulation solvents 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline
Storage conditions (powder) -20°C (3 years), 4°C (2 years)
Storage conditions (solution) -80°C (6 months), -20°C (1 month)
Analytical methods LC-MS/MS, NMR, HPLC, Mass Spectrometry
Clinical dose range 5 mg to 800 mg (oral), multiple ascending dose studies

Q & A

Q. What is the mechanistic rationale for targeting Syk in HMPL-523’s therapeutic applications?

Syk (spleen tyrosine kinase) is a critical node in B-cell receptor signaling, influencing immune cell activation and platelet destruction in conditions like immune thrombocytopenia (ITP). This compound selectively inhibits Syk, disrupting downstream pro-inflammatory pathways (e.g., NF-κB, MAPK) . Preclinical models show Syk inhibition reduces antibody-mediated platelet clearance, a key mechanism in ITP .

Q. How have Phase I/Ib clinical trials for this compound been designed to assess safety and efficacy?

Early-phase trials employed dose-escalation and expansion frameworks to determine maximum tolerated dose (MTD) and recommended Phase II/III doses. For example, the ITP Phase Ib trial (NCT05029635) used a double-blind, placebo-controlled design with endpoints including platelet response rates (≥50×10⁹/L), adverse event frequency, and pharmacokinetic (PK) parameters like AUC and Cmax . Adaptive designs allowed dose adjustments based on interim safety analyses .

Q. What pharmacokinetic/pharmacodynamic (PK/PD) relationships have been characterized for this compound?

Dose-proportional PK profiles were observed in Phase I, with steady-state concentrations achieved within 7 days. PD biomarkers (e.g., Syk phosphorylation inhibition) correlated with platelet recovery in ITP patients. The 300 mg qd dose demonstrated optimal balance between efficacy (80% ORR) and safety (Grade 1 liver enzyme elevations) .

Advanced Research Questions

Q. How do efficacy outcomes in this compound trials compare across heterogeneous patient subgroups (e.g., refractory ITP vs. treatment-naïve)?

Subgroup analyses in Phase Ib revealed 80% ORR in patients refractory to thrombopoietin receptor agonists (TPO-RAs) , suggesting Syk inhibition bypasses TPO-dependent pathways . However, variability in sustained response rates (40% DRR) highlights the need for predictive biomarkers (e.g., autoantibody titers) to stratify patients .

Q. What methodological challenges arise in interpreting this compound’s safety data across global trials?

Discrepancies in adverse event reporting (e.g., liver toxicity rates in Chinese vs. Australian cohorts) may reflect genetic/population differences or trial design heterogeneity (e.g., inclusion criteria, concomitant medications). Standardized toxicity grading (CTCAE v5.0) and covariate-adjusted meta-analyses are recommended to isolate drug-related effects .

Q. How can preclinical models of B-cell malignancies inform this compound’s combination therapy strategies?

Synergy with BTK inhibitors (e.g., ibrutinib) was observed in diffuse large B-cell lymphoma (DLBCL) xenografts, driven by dual suppression of BCR signaling. In vitro studies using primary patient samples should prioritize mechanistic deconvolution (e.g., RNA-seq for pathway enrichment) to identify rational combinations .

Q. What statistical approaches are appropriate for addressing missing data in this compound’s open-label extension studies?

Q. How do translational endpoints (e.g., Syk occupancy) correlate with clinical outcomes in dose optimization?

Phase Ib data showed near-complete Syk inhibition at 300 mg qd, but inter-patient variability in drug exposure (e.g., CYP3A4 polymorphisms) necessitates therapeutic drug monitoring (TDM) in Phase III trials. Exposure-response modeling (NONMEM) can refine dosing regimens .

Contradictions and Open Research Gaps

Q. Why do preclinical efficacy signals in lymphoma models (e.g., xenograft regression) not fully translate to clinical trials?

Discrepancies may stem from tumor microenvironment differences (e.g., stromal interactions in humans vs. mice) or compensatory signaling pathways (e.g., PI3K/AKT activation). Single-cell sequencing of patient biopsies is critical to identify resistance mechanisms .

Q. What ethical considerations arise in designing placebo-controlled trials for life-threatening hematologic conditions?

While the Phase III ITP trial (NCT05029635) uses placebo, equipoise is justified by existing therapies (e.g., corticosteroids, TPO-RAs). Adaptive designs with early escape provisions minimize patient risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.